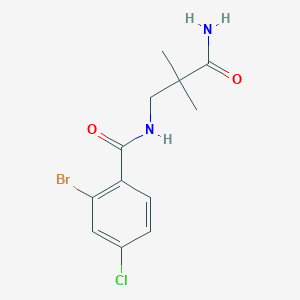![molecular formula C12H15NO5S B6643649 3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methylsulfonylpropanoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the methylsulfonylpropanoylamino group through a series of reactions involving amide formation and sulfonylation. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound has similar structural features but includes a chloro and trifluoroethoxy group, which may alter its chemical properties and applications.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared to highlight the unique properties of 3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the methylsulfonylpropanoylamino group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[(2-methylsulfonylpropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8(19(2,17)18)11(14)13-7-9-4-3-5-10(6-9)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUFFWCHCQZLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)
![5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)
![2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline](/img/structure/B6643605.png)



![4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)

![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)

